AI3-36851
Description
AI3-36851 is a novel chemical compound disclosed in a patent application (Application No. 202110544668.2) with the general formula (I). Its structure features:
- L: A flexible linker group, including options such as alkylene, oxygen, sulfur, sulfoxide (S(O)), or sulfone (S(O)₂), which may be further substituted with halogens, alkyl, alkenyl, or other functional groups .
- R₁–R₄: Substituents ranging from hydrogen, halogens, alkyl/alkenyl chains, alkoxy groups, to complex aromatic or heteroaromatic systems.
- n: A variable integer (0–4), modulating steric and electronic properties .
The compound is designed for pharmaceutical applications, with explicit claims covering its salts, stereoisomers (e.g., enantiomers, diastereomers), and polymorphs.
Properties
CAS No. |
20052-58-8 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
7-methoxy-2,2-dimethyl-3,4-dihydrochromene |
InChI |
InChI=1S/C12H16O2/c1-12(2)7-6-9-4-5-10(13-3)8-11(9)14-12/h4-5,8H,6-7H2,1-3H3 |
InChI Key |
AUJJFWDCTOITGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C(O1)C=C(C=C2)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AI3-36851 typically involves the reaction of 7-methoxy-2,2-dimethylchroman-4-one with various reagents. One common method includes the reaction of 3-ethoxycarbonyl-7-methoxy-2,2-dimethylchroman-4-one with hydrazine . This reaction is carried out under basic conditions, which facilitates the ring opening and subsequent alkylation of the chroman-4-one .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the isolation and purification processes are crucial to obtaining high-quality products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: AI3-36851 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form chroman-4-one derivatives.
Reduction: Reduction reactions can convert chroman-4-one derivatives back to chromans.
Substitution: Various substitution reactions can introduce different functional groups at specific positions on the chroman ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions include various substituted chroman derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
Mechanism of Action
The mechanism of action of AI3-36851 involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes or receptors, leading to its observed biological effects. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress . Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and pathways .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The following compounds are selected for comparison based on structural motifs, functional groups, or pharmacological profiles. Data are compiled from peer-reviewed chemical databases and synthesis protocols.
Structural and Functional Comparison
Key Contrasts
Structural Complexity: this compound’s modular design allows for extensive substituent variation, enabling tailored pharmacokinetic optimization. In contrast, CAS 918538-05-3 (C₆H₃Cl₂N₃) has a rigid pyrrolotriazine core, limiting derivatization . CAS 3621-81-6 (C₇H₃Cl₂NO) shares dichloro and nitro groups with this compound but lacks the sulfur/oxygen linker flexibility critical for this compound’s patent claims .
CAS 3621-81-6’s low solubility (0.0194 mg/ml) may limit bioavailability compared to this compound’s unspecified but presumably tunable solubility profile .
Comparatively, CAS 918538-05-3 achieves 90.4% yield via straightforward DMF-mediated coupling, suggesting higher scalability .
Discussion of Research Findings
- Structural Versatility : this compound’s design surpasses rigid analogs (e.g., CAS 918538-05-3) in drug-likeness, as adjustable linkers and substituents may improve target binding and metabolic stability .
- Pharmacokinetic Gaps : While this compound’s patent emphasizes pharmaceutical utility, the absence of solubility, permeability, or toxicity data hinders direct comparison with well-characterized compounds like CAS 899809-61-1 .
- Synthesis Challenges : High-yield routes for analogs (e.g., 84–90.4% ) suggest this compound’s production may require optimization to match industrial feasibility.
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